Cas no 26328-11-0 ((S)-(-)-Pindolol)

(S)-(-)-Pindolol is a β-adrenergic receptor antagonist with partial agonist activity, primarily used in pharmacological research due to its stereospecific interactions. As the (S)-enantiomer of Pindolol, it exhibits higher affinity for β1- and β2-adrenergic receptors compared to its (R)-counterpart, making it valuable for studying receptor selectivity and signaling mechanisms. Its partial agonist properties allow for nuanced investigation of adrenergic modulation, particularly in cardiovascular and neurological studies. The compound's well-defined stereochemistry ensures reproducibility in experimental outcomes. (S)-(-)-Pindolol is commonly employed in vitro and in vivo to explore adrenergic pathways, offering researchers a precise tool for probing receptor dynamics and drug-receptor interactions.
(S)-(-)-Pindolol structure
(S)-(-)-Pindolol structure
Product name:(S)-(-)-Pindolol
CAS No:26328-11-0
MF:C14H20N2O2
MW:248.320803642273
CID:825440
PubChem ID:688095

(S)-(-)-Pindolol Chemical and Physical Properties

Names and Identifiers

    • S(-)-PINDOLOL
    • (S)-(-)-PINDOLOL
    • S(–)-Pindolol
    • (-)-(S)-pindolol
    • (-)-pindolol
    • (S)-pindolol
    • [125I]-(-)-Pindolol
    • < S> -(-)-pindolol
    • AC1LELBQ
    • CHEBI:48281
    • S(?)-Pindolol
    • Tocris-1060
    • BDBM50072755
    • CHEMBL117405
    • MS-23519
    • 2-Propanal,1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)-,(S)-
    • CS-0019759
    • (2S)-1-(1H-indol-4-Yloxy)-3-((1-methylethyl)amino)propan-2-ol
    • Lopac0_001027
    • HMS3676E05
    • S-PINDOLOL
    • (2S)-1-(1H-indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
    • BRD-K95598440-001-03-6
    • l-Pindolol
    • NCGC00261034-01
    • (S)-1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol
    • AC-36933
    • NCGC00024973-02
    • GTPL127
    • (2S)-1-(1H-indol-4-yloxy)-3-((propan-2-yl)amino)propan-2-ol
    • (2S)-1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]propan-2-ol
    • J-016382
    • AGI001
    • HMS2231C09
    • E34B58KY5W
    • PINDOLOL (S-ISOMER)
    • Pindolol, (S)-
    • Q27088394
    • NCGC00024973-03
    • SDCCGSBI-0050337.P003
    • S(-)-Pindolol, solid
    • SR-01000075488
    • (2S)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
    • HY-100606
    • 2-Propanol, 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, (2S)-
    • EX-A8535
    • mt-102
    • SCHEMBL5220
    • 2-PROPANOL, 1-(1H-INDOL-4-YLOXY)-3-((1-METHYLETHYL)AMINO)-, (S)-
    • PDSP1_000743
    • DA-70636
    • NCGC00024973-01
    • 26328-11-0
    • EU-0101027
    • NS00099104
    • AKOS024456358
    • HMS3261E19
    • LP00349
    • AGI-001
    • Tox21_500349
    • (2S)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol
    • SR-01000597475
    • Lopac0_000349
    • BRD-K95598440-001-09-3
    • SR-01000075488-1
    • 2-Propanal, 1-(1H-indol-4-yloxy)-3-((1-methylethyl)amino)-, (S)-
    • HMS3412E05
    • 2-PROPANOL, 1-(INDOL-4-YLOXY)-3-(ISOPROPYLAMINO)-, (-)-
    • AGI-001?
    • MT 102
    • MT102
    • MLS001056774
    • AGI 001
    • CCG-204444
    • SMR000326991
    • DTXSID70873364
    • (S)-1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
    • HMS3267E06
    • SR-01000075488-2
    • 2-PROPANOL, 1-(1H-INDOL-4-YLOXY)-3-((1-METHYLETHYL)AMINO)-, (2S)-
    • (2S)-1-(1H-INDOL-4-YLOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL
    • PINDOLOL (S -ISOMER)
    • espindolol
    • SR-01000597475-1
    • S-(-)-Pindolol
    • PDSP2_000731
    • JZQKKSLKJUAGIC-NSHDSACASA-N
    • pindolol-(-)
    • DTXCID70820873
    • EU-0100349
    • NCGC00024973-04
    • UNII-E34B58KY5W
    • (-)-Pindolol; (S)-(-)-Pindolol; S-Pindolol
    • P-152
    • NCGC00024973-05
    • (S)-(-)-Pindolol
    • Inchi: InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m0/s1
    • InChI Key: JZQKKSLKJUAGIC-NSHDSACASA-N
    • SMILES: CC(C)NCC(COC1=CC=CC2=C1C=CN2)O

Computed Properties

  • Exact Mass: 248.1526
  • Monoisotopic Mass: 248.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 57.3Ų
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Solubility: 0.1 M NaOH: 0.2 mg/mL
  • PSA: 57.28
  • Solubility: Not determined

(S)-(-)-Pindolol Security Information

  • WGK Germany:3

(S)-(-)-Pindolol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DC33103-250 mg
AGI-001
26328-11-0 >98%
250mg
$950.0 2022-03-01
eNovation Chemicals LLC
Y1325628-1g
S(-)-Pindolol
26328-11-0 95%
1g
$3500 2024-06-03
DC Chemicals
DC33103-100 mg
AGI-001
26328-11-0 >98%
100mg
$550.0 2022-03-01
DC Chemicals
DC33103-250mg
AGI-001
26328-11-0 >98%
250mg
$950.0 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-203688-10mg
(S)-(−)-Pindolol,
26328-11-0 >99%
10mg
¥1579.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-203688A-50mg
(S)-(−)-Pindolol,
26328-11-0 >99%
50mg
¥6506.00 2023-09-05
A2B Chem LLC
AB30410-50mg
2-Propanol, 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, (2S)-
26328-11-0 ≥99%(HPLC)
50mg
$1072.00 2024-04-20
MedChemExpress
HY-100606-10mg
l-Pindolol
26328-11-0 99.89%
10mg
¥2500 2024-04-18
A2B Chem LLC
AB30410-10mg
2-Propanol, 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-, (2S)-
26328-11-0 ≥99%(HPLC)
10mg
$287.00 2024-04-20
TRC
P468103-50mg
(S)-(-)-Pindolol
26328-11-0
50mg
$ 1121.00 2023-09-06

Recommend Articles

Recommended suppliers
atkchemica
(CAS:26328-11-0)(S)-(-)-Pindolol
CL16590
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:26328-11-0)(S)-(-)-Pindolol
A899554
Purity:99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg
Price ($):196.0/313.0/627.0/1003.0